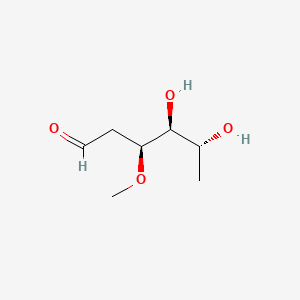

D-Sarmentose

Description

Properties

CAS No. |

90-56-2 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(3S,4S,5R)-4,5-dihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7+/m1/s1 |

InChI Key |

GOYBREOSJSERKM-VQVTYTSYSA-N |

Isomeric SMILES |

C[C@H]([C@@H]([C@H](CC=O)OC)O)O |

Canonical SMILES |

CC(C(C(CC=O)OC)O)O |

Other CAS No. |

13484-14-5 |

Origin of Product |

United States |

Preparation Methods

Wittig–Horner Olefination of D-Xylofuranose Derivatives

The synthesis of this compound often begins with functionalized D-xylofuranose precursors. A pivotal strategy involves Wittig–Horner (WH) olefination to introduce a sulfanyl alkene moiety at the C-5 position. For example, methyl 3-O-benzyl-5-deoxy-2-O-methyl-α/β-D-xylofuranoside (3 ) is prepared by treating a D-xylofuranose derivative with acetyl chloride (AcCl) in methanol, followed by methylation using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF). This step establishes the 2-O-methyl group and sets the stage for subsequent cyclization.

Key Reaction Conditions

[I+]-Induced 6-Endo Cyclization

The transformation of the linear alkene intermediate into a pyranose ring is accomplished through iodine-induced 6-endo cyclization. For instance, treatment of the alkene derivative with N-iodosuccinimide (NIS) and triflic acid (TfOH) in dichloromethane (CH₂Cl₂) at −60°C triggers cyclization, yielding a 2-iodo-1-thioglycoside. This step is critical for establishing the β-D-xylo configuration of the pyranose ring.

Mechanistic Insight

The iodine atom stabilizes the transition state during cyclization, favoring the 6-endo pathway over alternative ring-forming routes.

Stereoselective Glycosylation

The final stage involves 1,2-trans stereoselective glycosylation to attach the sarmentose unit to aglycones. Using a thioglycoside donor (8 ) and a glycosyl acceptor (7 ), the reaction proceeds under kinetic control at −60°C, employing TfOH as a promoter. This method ensures high β-selectivity, a hallmark of sarmentose-containing natural products.

Yield Optimization

-

Donor–Acceptor Ratio : A 1.7:1 ratio of donor to acceptor maximizes product formation.

-

Temperature Gradient : Gradual warming from −60°C to −10°C minimizes side reactions.

Alternative Synthetic Routes and Protecting Group Strategies

Use of 4-O-DPPA for β-Glycosylation

Recent advancements employ the 2-(diphenylphosphinoyl)acetyl (DPPA) group at the axial 4-OH position to enhance β-glycosylation efficiency. For example, glycosylation of aglycones with DPPA-protected donors (24 –27 ) in the presence of Ph₃PAuOTf at −20°C achieves near-quantitative β-selectivity. Subsequent deprotection with sodium methoxide (NaOMe) yields the desired sarmentoside derivatives.

Advantages of DPPA

Synthesis of L-Sarmentose Analogues

Mirroring the this compound pathway, L-sarmentose is synthesized from L-xylose precursors. The enantiomeric route highlights the versatility of the WH olefination–cyclization–glycosylation sequence for producing both D- and L-forms.

Structural Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR serves as the cornerstone for validating sarmentose structures. Key diagnostic signals include:

X-ray Crystallography

Single-crystal X-ray diffraction analysis of synthetic sarmentosides, such as ecdysantherin (2 ), unequivocally establishes the absolute configuration of the sugar moiety.

Crystallographic Data

Industrial-Scale Production Challenges

Fermentative Splitting and Extraction

While chemical synthesis dominates laboratory-scale production, industrial methods often leverage fermentative splitting of sarmentose-containing glucosides. For example, defatted Strophanthus sarmentosus seeds are treated with water and organic solvents (e.g., chloroform, ethanol) to extract sarmentosides A and B. Subsequent acid hydrolysis releases free sarmentose, though this step remains poorly optimized.

Process Limitations

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and characterizing Sarmentose in biological samples?

- Methodological Answer : Sarmentose identification typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantification, supplemented by nuclear magnetic resonance (NMR) for structural elucidation. Researchers should validate these methods using reference standards and cross-reference spectral databases (e.g., PubChem, SciFinder). For plant extracts, consider matrix effects and use purification steps like solid-phase extraction (SPE) to minimize interference .

Q. What extraction protocols optimize Sarmentose yield from plant sources?

- Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and duration. A phased approach is recommended:

Pilot trials : Test solvents (e.g., methanol-water mixtures) at varying temperatures (40–80°C).

Kinetic studies : Determine optimal extraction time to avoid degradation.

Validation : Use triplicate samples and spike-and-recovery experiments to assess yield consistency. Report subsampling methods (e.g., coning and quartering) to ensure homogeneity, as outlined in analytical subsampling guidelines .

Q. How can researchers validate Sarmentose purity for in vitro assays?

- Methodological Answer : Purity validation requires orthogonal methods:

- Chromatographic purity : ≥95% via HPLC with UV/RI detection.

- Elemental analysis : Confirm molecular formula.

- Thermogravimetric analysis (TGA) : Assess hygroscopicity or solvent residues.

- For novel derivatives, include X-ray crystallography or 2D-NMR to confirm stereochemistry. Document all steps to enable replication .

Advanced Research Questions

Q. How to design dose-response studies to evaluate Sarmentose’s pharmacological effects while minimizing confounding variables?

- Methodological Answer :

Experimental design : Use randomized, blinded cohorts with positive/negative controls.

Dose selection : Base ranges on preliminary toxicity assays (e.g., IC50 values).

Confounding factors : Account for metabolic variability (e.g., cytochrome P450 activity) via genetically matched models or stratification.

Statistical power : Calculate sample sizes using tools like G*Power, ensuring ≥80% power to detect effect sizes.

- For meta-analyses, follow PRISMA guidelines to harmonize heterogeneous datasets .

Q. What strategies resolve contradictions in Sarmentose’s reported bioactivity across studies?

- Methodological Answer : Contradictions often arise from methodological disparities. Systematically evaluate:

- Source variability : Plant subspecies, geographic origin, and harvest time.

- Assay conditions : Cell line specificity, serum concentrations, and incubation times.

- Data normalization : Use internal standards (e.g., housekeeping genes in qPCR).

- Apply sensitivity analysis in meta-regression to identify influential variables .

Q. How to ensure reproducibility in Sarmentose synthesis and functionalization studies?

- Methodological Answer :

- Protocol granularity : Document reaction conditions (e.g., inert atmosphere, catalyst purity).

- Analytical validation : Share raw NMR/HPLC data in supplementary materials.

- Error reporting : Quantify yields, enantiomeric excess, and byproducts.

- Adhere to COSMOS-E guidelines for systematic reporting of synthetic workflows .

Q. What computational approaches predict Sarmentose’s interaction with biological targets?

- Methodological Answer :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.

MD simulations : Run ≥100 ns trajectories to assess binding stability.

Validation : Cross-reference with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Methodological Frameworks

Q. How to conduct a systematic review of Sarmentose’s therapeutic potential?

- Methodological Answer :

Search strategy : Use Boolean operators (e.g., "Sarmentose AND (anti-inflammatory OR antioxidant)") across PubMed, Scopus, and Web of Science.

Inclusion criteria : Define study types (in vitro, in vivo, clinical), publication dates, and language.

Risk of bias : Apply ROBINS-I tool for non-randomized studies.

Data synthesis : Use RevMan for meta-analysis or thematic synthesis for qualitative data.

Q. What statistical methods are robust for analyzing Sarmentose’s synergistic effects in combination therapies?

- Methodological Answer :

- Synergy quantification : Use Chou-Talalay’s combination index (CI) or Bliss independence model.

- Multivariate analysis : Apply PCA or PLS regression to disentangle covariate effects.

- Software : Implement dose-response analyses in R (drc package) or GraphPad Prism.

- Report confidence intervals and adjust for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.